molecular formula C16H17BrO6 B2723751 Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-28-6

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2723751
CAS No.: 315237-28-6
M. Wt: 385.21
InChI Key: WKLLQYFEAGYJEJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C16H17BrO6 and its molecular weight is 385.21. The purity is usually 95%.
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Biological Activity

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, antimicrobial activity, and mechanisms of action.

The molecular formula of this compound is C17H19BrO6. This compound features a bromine atom, an ethyl ester group, and a methoxy functional group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities:

1. Cytotoxicity

Research has shown that this compound induces apoptosis in various cancer cell lines. Notably, it has been tested against K562 human leukemia cells, where it was observed to increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway .

Table 1: Cytotoxic Effects on K562 Cells

CompoundCaspase Activity Increase (after 48 hours)Mechanism
Ethyl 6-bromo...2.31-fold increase in caspases 3 and 7Mitochondrial pathway activation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various Gram-positive bacterial strains, it demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. These findings suggest potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity

Strain TypeMIC (µg/mL)
Gram-positive16 - 64
Gram-negativeNot tested

The mechanisms underlying the biological activities of this compound are multifaceted:

Apoptosis Induction

The induction of apoptosis is primarily mediated through the generation of ROS, which disrupts mitochondrial membrane potential and promotes the release of cytochrome c into the cytosol. This process activates caspases that execute cell death pathways. The Annexin V-FITC assay confirmed early apoptotic changes in treated cells .

Antimicrobial Mechanism

While specific mechanisms for antimicrobial action are still under investigation, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Study on K562 Cells : A detailed analysis demonstrated a significant increase in apoptosis markers after treatment with varying concentrations of the compound over time. Flow cytometry results indicated a time-dependent increase in both ROS levels and caspase activation.
  • Antibacterial Screening : In another study, a series of benzofuran derivatives including Ethyl 6-bromo... were screened against clinical strains of bacteria, confirming its moderate activity compared to standard antibiotics.

Properties

IUPAC Name

ethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c1-5-21-16(19)14-8(2)22-12-7-11(17)13(6-10(12)14)23-9(3)15(18)20-4/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLLQYFEAGYJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.